molecular formula C30H31N3O5 B10829137 (2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrate

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrate

Cat. No.: B10829137
M. Wt: 513.6 g/mol
InChI Key: XSITZVFUXCLFMK-YCBFMBTMSA-N
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Preparation Methods

The synthetic route for GW1929 hydrate involves the reaction of 2-benzoylphenylboronic acid with 2-(methyl-2-pyridinylamino)ethyl-L-tyrosine under specific conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The product is then purified through recrystallization to obtain the hydrate form .

Chemical Reactions Analysis

GW1929 hydrate undergoes various chemical reactions, including:

Scientific Research Applications

GW1929 hydrate has a wide range of scientific research applications, including:

Mechanism of Action

GW1929 hydrate exerts its effects by acting as a high-affinity agonist of PPARγ. This receptor is involved in regulating gene expression related to glucose and lipid metabolism, inflammation, and cell differentiation. By binding to PPARγ, GW1929 hydrate influences the transcription of target genes, leading to various physiological effects. The compound also participates in the inhibition of α7 nicotinic acetylcholine receptor expression and promoter activity, as well as influencing the expression of early growth response-1 (Egr-1) protein .

Comparison with Similar Compounds

GW1929 hydrate is unique compared to other similar compounds due to its non-thiazolidinedione structure and high affinity for PPARγ. Some similar compounds include:

Properties

Molecular Formula

C30H31N3O5

Molecular Weight

513.6 g/mol

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrate

InChI

InChI=1S/C30H29N3O4.H2O/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23;/h2-18,27,32H,19-21H2,1H3,(H,35,36);1H2/t27-;/m0./s1

InChI Key

XSITZVFUXCLFMK-YCBFMBTMSA-N

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.O

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.O

Origin of Product

United States

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